4-(4-Methylanilino)-1,1-dioxothiolan-3-ol
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Overview
Description
4-(4-Methylanilino)-1,1-dioxothiolan-3-ol is an organic compound that features a thiolane ring with a sulfone group and a 4-methylanilino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylanilino)-1,1-dioxothiolan-3-ol typically involves the reaction of 4-methylaniline with a thiolane derivative under specific conditions. One common method includes the nucleophilic substitution of a halogenated thiolane with 4-methylaniline in the presence of a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylanilino)-1,1-dioxothiolan-3-ol can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) for bromination or nitric acid (HNO3) for nitration are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of the anilino group can yield 2-bromo-4-methylaniline .
Scientific Research Applications
4-(4-Methylanilino)-1,1-dioxothiolan-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, agrochemicals, and other organic products.
Mechanism of Action
The mechanism by which 4-(4-Methylanilino)-1,1-dioxothiolan-3-ol exerts its effects involves interactions with specific molecular targets. The anilino group can form hydrogen bonds and π-π interactions with proteins, affecting their function. The sulfone group can participate in redox reactions, influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methylaniline: A simpler analog with similar reactivity but lacking the thiolane ring and sulfone group.
N-Methylaniline: Another analog with a methyl group on the nitrogen atom instead of the thiolane ring.
Uniqueness
4-(4-Methylanilino)-1,1-dioxothiolan-3-ol is unique due to the presence of both the thiolane ring and the sulfone group, which confer distinct chemical properties and reactivity compared to its simpler analogs .
Properties
IUPAC Name |
4-(4-methylanilino)-1,1-dioxothiolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-8-2-4-9(5-3-8)12-10-6-16(14,15)7-11(10)13/h2-5,10-13H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXUDFWMDMCZRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CS(=O)(=O)CC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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